molecular formula C18H25NO3 B14282550 3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one CAS No. 141392-88-3

3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one

Cat. No.: B14282550
CAS No.: 141392-88-3
M. Wt: 303.4 g/mol
InChI Key: SONJZLAYNRQIBF-UHFFFAOYSA-N
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Description

3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one is a complex organic compound characterized by its unique structure, which includes an oxazolidinone ring and a phenyl group with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Attachment of the Hexyl Chain: The hexyl chain can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the hexyl chain reacts with the oxazolidinone ring.

    Introduction of the Ethenylphenyl Group: This step involves the reaction of the hexyl-oxazolidinone intermediate with a 4-ethenylphenyl halide or similar derivative under conditions that promote the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides or diols from the ethenyl group.

    Reduction: Amino alcohols from the oxazolidinone ring.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group with the ethenyl substituent can enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include inhibition of protein synthesis or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    3-{6-[(4-Methylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of an ethenyl group.

    3-{6-[(4-Chlorophenyl)methoxy]hexyl}-1,3-oxazolidin-2-one: Contains a chlorine substituent on the phenyl group.

    3-{6-[(4-Nitrophenyl)methoxy]hexyl}-1,3-oxazolidin-2-one: Features a nitro group on the phenyl ring.

Uniqueness

3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions such as polymerization or cross-linking. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

141392-88-3

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

3-[6-[(4-ethenylphenyl)methoxy]hexyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H25NO3/c1-2-16-7-9-17(10-8-16)15-21-13-6-4-3-5-11-19-12-14-22-18(19)20/h2,7-10H,1,3-6,11-15H2

InChI Key

SONJZLAYNRQIBF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COCCCCCCN2CCOC2=O

Origin of Product

United States

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